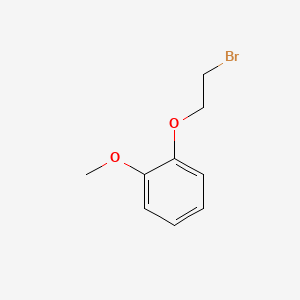

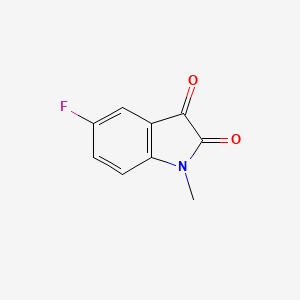

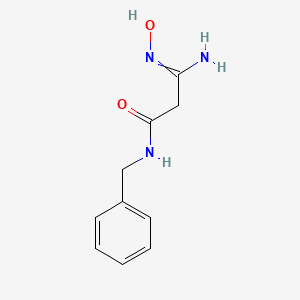

![molecular formula C10H11N3O2S B1271228 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole CAS No. 338393-13-8](/img/structure/B1271228.png)

3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and is known for its utility in various chemical reactions due to the presence of nitrogen atoms that can act as coordination sites for metal catalysts. The sulfonyl group attached to the triazole ring increases the compound's reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, which is a widely used method for constructing 1,2,3-triazole rings. For instance, the synthesis of α-amino ketones from terminal alkynes via rhodium-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles is an example of the utility of triazole intermediates in organic synthesis . Additionally, the transannulation reactions of N-sulfonyl-1,2,3-triazoles with various nucleophiles, such as nitriles and 2-hydroxybenzyl alcohols, have been reported to yield diverse heterocyclic compounds . These methods demonstrate the reactivity of sulfonyl-triazoles in the presence of rhodium catalysts, leading to the formation of complex molecules with high yields.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of novel sulfone derivatives containing 1,2,4-triazole moieties was determined using X-ray crystallography, confirming the structures of the synthesized compounds . Additionally, computational methods such as Density Functional Theory (DFT) can be employed to predict the molecular properties and reactivity of triazole derivatives, as seen in the study of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione .

Chemical Reactions Analysis

Triazole derivatives participate in a variety of chemical reactions, often facilitated by metal catalysts. Rhodium-catalyzed reactions are particularly common, leading to the formation of diverse heterocyclic compounds. For instance, the synthesis of 2,5-epoxybenzo[f][1,4]oxazepines from 1-sulfonyl-1,2,3-triazoles and salicylaldehydes involves a tandem reaction sequence initiated by the formation of α-imino carbenes . Similarly, the radical transformation of N-sulfonyl-1,2,3-triazoles under catalyst-free conditions has been reported, highlighting the potential for radical-mediated C-H coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by the substituents attached to the triazole ring. For example, the presence of a sulfonyl group can enhance the acidity of the compound, making it a better electrophile. The molecular electrostatic potential (MEP) analysis can provide insights into the reactive sites of the molecule, as demonstrated in the study of a methylsulfanyl-benzylidene-amino triazole derivative, where the MEP map indicated potential sites for nucleophilic attack . Additionally, the inhibition of carbonic anhydrase isozymes by triazole-linked O-glycosides of benzene sulfonamides showcases the biological activity of triazole derivatives .

科学的研究の応用

Molecular Structure and Interactions

- Study of Triazole Derivatives : An exploration of 1,2,4-triazole derivatives, including 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, revealed insights into their molecular structure and intermolecular interactions. These compounds exhibit a combination of hydrogen bonds and weak pi-pi stacking interactions, contributing to their potential in various applications (Yilmaz et al., 2005).

Synthetic Applications

- Synthones for Heterocyclic Compounds : 1-Sulfonyl-1,2,3-triazoles, closely related to the compound , are useful as precursors for generating synthetically valuable intermediates. These intermediates can be used to introduce nitrogen atoms into various heterocycles, a key process in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Analytical Chemistry

- Selective Separation of Aqueous Sulphate Anions : Research demonstrates the potential of using 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole derivatives for the selective separation of sulphate anions. This property is crucial for applications in environmental and analytical chemistry (Luo et al., 2017).

Medicinal Chemistry

- Inhibitory Effects on Caspase-3 : Isatin 1,2,3-triazoles, which include derivatives of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, have been studied for their potential as inhibitors against caspase-3, an enzyme involved in apoptosis. This research is relevant for developing novel therapeutic agents (Jiang & Hansen, 2011).

Anticancer Evaluation

- Anticancer Properties : The synthesis and in vitro evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole, closely related to 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, revealed moderate activity against various cancer cell lines, highlighting its potential in anticancer research (Salinas-Torres et al., 2022).

Antibacterial Applications

- Antibacterial Activity : Sulfonamide bridged 1,2,3-triazoles, similar in structure to 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole, have shown efficacy against various bacterial strains, indicating their potential use as antibacterial agents (Yadav & Kaushik, 2022).

Chemical Synthesis

- Synthesis of Dihydro-Triazoles : Novel synthetic pathways involving derivatives of 3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole have been explored, contributing to the diversification of triazole-based compounds (Toyooka & Kubota, 1988).

Safety And Hazards

特性

IUPAC Name |

5-[(4-methylphenyl)methylsulfonyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)6-16(14,15)10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQTWXHTIYSIRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366374 |

Source

|

| Record name | 5-[(4-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-methylbenzyl)sulfonyl]-1H-1,2,4-triazole | |

CAS RN |

338393-13-8 |

Source

|

| Record name | 5-[(4-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

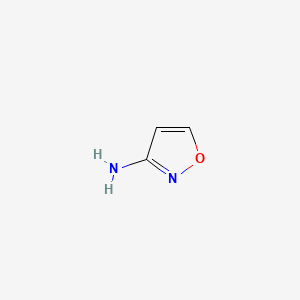

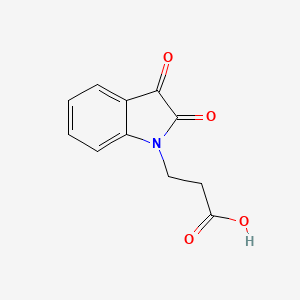

![5-Isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271158.png)

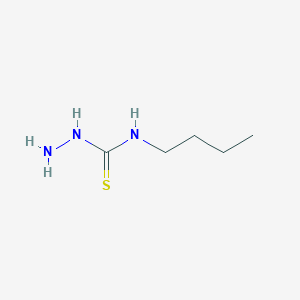

![N-[4-(chloromethyl)-2-oxochromen-7-yl]acetamide](/img/structure/B1271162.png)

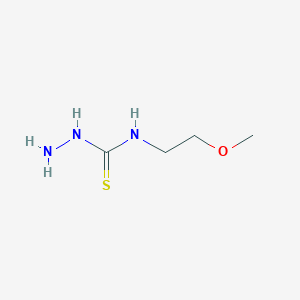

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)